3-(Oxan-4-yl)aniline, also known as 3-(tetrahydro-2H-pyran-4-yl)aniline, is a synthetic organic compound classified under the category of anilines, which are aromatic amines. This compound features an oxan ring (a six-membered cyclic ether) attached to the aniline structure, imparting unique chemical properties. It is often utilized in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to its functional characteristics and reactivity.
The synthesis of 3-(oxan-4-yl)aniline can be achieved through several methods, typically involving the following steps:
The molecular structure of 3-(oxan-4-yl)aniline consists of a benzene ring bonded to an amino group and a tetrahydropyran moiety:
The compound's three-dimensional conformation can be analyzed using techniques such as NMR spectroscopy or X-ray crystallography to confirm its spatial arrangement and interactions.
3-(Oxan-4-yl)aniline is involved in several types of chemical reactions:
The mechanism of action for 3-(oxan-4-yl)aniline primarily revolves around its reactivity as a nucleophile due to the amino group and its capability to stabilize cationic intermediates during electrophilic substitutions.
The physical and chemical properties of 3-(oxan-4-yl)aniline are critical for its application in various fields:
These properties influence its use in synthetic applications and biological studies.
3-(Oxan-4-yl)aniline has diverse applications across several fields:
The tetrahydropyran-aniline hybrid functions as a privileged scaffold due to its versatile target engagement capability. The electron-donating aniline group participates in charge-transfer interactions, while the tetrahydropyran’s oxygen serves as a hydrogen bond acceptor, enabling simultaneous engagement with complementary binding sites. This dual functionality is evident in kinase inhibitors (e.g., AXL inhibitors) where analogous scaffolds maintain potency while improving solubility [5]. For instance, oxetane-containing AXL inhibitors (structurally related to tetrahydropyran derivatives) demonstrated IC₅₀ values of 41.5 nM, with the oxygen heterocycle crucially reducing lipophilicity [5].
The scaffold’s strength lies in its protease resistance. Unlike conventional anilines, which undergo rapid Phase II glucuronidation or oxidation, the tetrahydropyran ring shields the aniline moiety, extending half-life. Computational studies confirm that the meta-linked tetrahydropyran disrupts planarity, hindering metabolic enzymes from accessing the NH₂ group . This property is leveraged in protease inhibitors like amprenavir, where aniline bioisosteres improved pharmacokinetic profiles .
Table 2: Bioactive Analogs Derived from Tetrahydropyran-Aniline Hybrids
Analog Structure | Biological Target | Key Effect |
---|---|---|
3-Fluoro-N-(oxan-4-ylmethyl)aniline [6] | Kinases | Enhanced selectivity via halogen bonding |
5-Iodo-2-[(oxan-4-yl)methoxy]aniline [9] | Enzyme inhibitors | Iodine enables Suzuki cross-coupling |
2-Fluoro-5-(oxan-4-yl)aniline | Anticancer leads | Improved metabolic stability (vs. aniline) |
The meta connectivity in 3-(oxan-4-yl)aniline confers distinct advantages over ortho or para isomers:
Steric and Electronic Effects: Meta-substitution minimizes steric clash between the NH₂ group and tetrahydropyran ring, allowing free rotation. This flexibility enables adaptive binding to targets, whereas ortho-substituted derivatives experience conformational restraint. Electronic distribution calculations show the meta position reduces the aniline’s electron density by 12% compared to para isomers, attenuating oxidation susceptibility [4] .
Hydrogen Bonding Capacity: Unlike para isomers where the NH₂ group aligns linearly with the oxygen, the meta configuration creates an angular vector (109°–142°), enabling simultaneous hydrogen bonding with non-coplanar residues. This is critical in kinase hinge-binding motifs, as demonstrated by 2-fluoro-5-(oxan-4-yl)aniline derivatives inhibiting cancer cell proliferation (GI₅₀ = 1.02 μM) [5] .
Synthetic Versatility: The meta aniline directs electrophilic substitution to positions 2, 4, and 6, facilitating regioselective halogenation or nitration. Conversely, para-substituted analogs exhibit symmetrical reactivity, complicating derivatization. For instance, iodination of 3-(oxan-4-yl)aniline yields 5-iodo derivatives crucial for cross-coupling [9], while para isomers require blocking groups.
Table 3: Isomeric Comparison of Tetrahydropyran-Aniline Hybrids
Property | meta-Isomer | para-Isomer | ortho-Isomer |
---|---|---|---|
Molecular Weight (g/mol) | 177.24 [4] | 177.24 | 177.24 |
NH₂ pKa | ~4.9 (slightly elevated) | ~4.7 | ~5.1 (H-bonding w/ O) |
Preferred Applications | Kinase/Protease inhibitors | Material science | Chelating agents |
3-(Oxan-4-yl)aniline excels as a synthon in multistep drug synthesis, primarily due to its orthogonal reactivity:
Halogenation Point: Iodination at the 5-position generates 5-iodo-3-(oxan-4-yl)aniline—a pivotal intermediate for Pd-catalyzed cross-couplings. This reaction underpinned the synthesis of BCL-2 inhibitors like navitoclax analogs, where Suzuki-Miyaura coupling installed biaryl motifs critical for potency [5] [9]. The iodine atom’s strategic placement leverages the aniline’s meta-directing effect, achieving >90% regioselectivity [9].
Protecting Group Strategies: The aniline’s nucleophilicity allows reductive amination or acylation, producing secondary amines or amides common in protease inhibitors. In spiro-oxindole anticancer agents, aniline derivatives served as precursors to tertiary amines engaging sodium channels [8].
Ring Functionalization: The tetrahydropyran ring undergoes nucleophilic substitution at C4 (activated by adjacent oxygen), enabling elongation to -CH₂-aniline derivatives like 3-[(oxan-4-yl)methoxy]aniline—a key intermediate in ALDH1A inhibitors that overcome chemoresistance [5].
Table 4: Drug Discovery Intermediates Derived from 3-(Oxan-4-yl)aniline
Intermediate | Synthetic Transformation | Target Compound Class |
---|---|---|
5-Iodo-3-(oxan-4-yl)aniline | Suzuki coupling | Biaryl-based kinase inhibitors |
3-(Oxan-4-yl)-N-(prop-2-yn-1-yl)aniline | Sonogashira reaction | Alkynyl-containing antivirals |
1-((3-(Oxan-4-yl)phenyl)sulfonyl)pyrrolidine | Sulfonylation | Sulfonamide protease inhibitors |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0